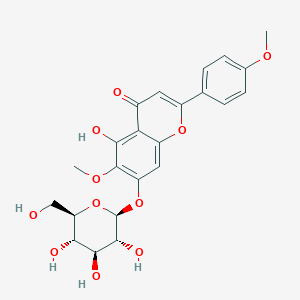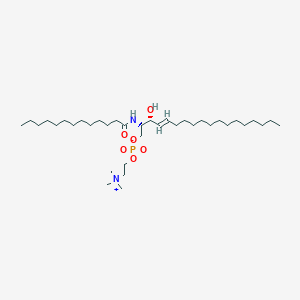
N-tridecanoylsphingosine-1-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tridecanoylsphingosine-1-phosphocholine is a sphingomyelin d18:1 in which the acyl group specified is tridecanoyl. It has a role as a mouse metabolite. It derives from a tridecanoic acid.
Aplicaciones Científicas De Investigación
Neuroprotection and CNS Injury
N-tridecanoylsphingosine-1-phosphocholine, as part of the broader sphingolipid family, may play a role in neuroprotection and recovery in central nervous system (CNS) injuries. Studies have indicated that compounds like citicoline, an intermediate in the synthesis of phosphatidylcholine, have shown beneficial effects in CNS injury models and conditions, potentially by enhancing the synthesis of phosphatidylcholine and sphingomyelin in the injured brain and preserving essential fatty acids in phospholipids. These mechanisms are thought to be critical in neuroprotection and recovery after CNS injuries (Hatcher & Dempsey, 2002).
Sphingolipid Metabolism and Signaling
N-tridecanoylsphingosine-1-phosphocholine is part of the sphingolipid metabolism, crucial for cellular and intracellular compounds required for numerous cellular processes, including active transport, membrane formation, and cell signaling. Disruptions in sphingolipid metabolism can lead to several diseases with neurological, psychiatric, and metabolic consequences. Research has highlighted the significance of understanding the genetic basis of sphingolipid traits to potentially manage and treat related diseases (Demirkan et al., 2012).
Cellular Signaling and Biological Responses
Sphingosine 1-phosphate, closely related to N-tridecanoylsphingosine-1-phosphocholine, is involved in various biological responses, including mitogenesis, differentiation, migration, and apoptosis, through receptor-dependent mechanisms. Understanding the dual role of sphingosine 1-phosphate, both intracellularly and extracellularly, is crucial for the development of therapeutic compounds targeting receptor antagonists, which could provide new avenues for treating diseases such as cancer, angiogenesis, and inflammation (Pyne & Pyne, 2000).
Sphingolipid Structure and Biodiversity
Glycosyl inositol phosphoryl ceramides (GIPCs), a class to which N-tridecanoylsphingosine-1-phosphocholine belongs, are crucial in understanding the structure and biodiversity of sphingolipids in plants and fungi. Characterization methods and the pivotal role of mass spectrometry in assessing GIPC diversity and structures have been emphasized, highlighting the immense variety of structures in plants and fungi and their potential biological functions and implications (Buré et al., 2014).
Sphingolipids in Health and Disease
Sphingolipids, including N-tridecanoylsphingosine-1-phosphocholine, are recognized as key players in many pathophysiological processes, particularly in health and disease. Their involvement in the regulation of several cellular processes and their implication in various diseases, including cancer, infectious diseases, and neurodegenerative disorders, are subjects of extensive research. Understanding the roles of complex glycosphingolipids and their implications can pave the way for basic research and potential clinical applications (Aslan et al., 2022).
Propiedades
Nombre del producto |
N-tridecanoylsphingosine-1-phosphocholine |
|---|---|
Fórmula molecular |
C36H73N2O6P |
Peso molecular |
660.9 g/mol |
Nombre IUPAC |
[(E,2S,3R)-3-hydroxy-2-(tridecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C36H73N2O6P/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-35(39)34(33-44-45(41,42)43-32-31-38(3,4)5)37-36(40)30-28-26-24-22-17-15-13-11-9-7-2/h27,29,34-35,39H,6-26,28,30-33H2,1-5H3,(H-,37,40,41,42)/b29-27+/t34-,35+/m0/s1 |
Clave InChI |
CANBGAIKNASUDF-WSYRTZMQSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




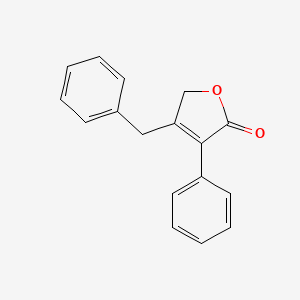
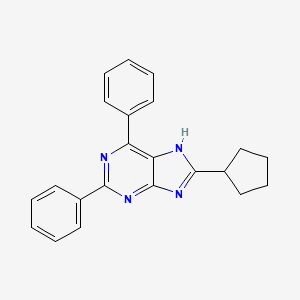
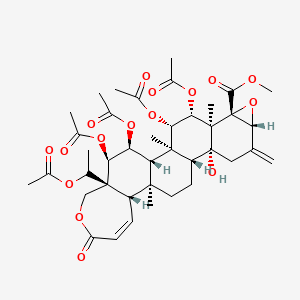
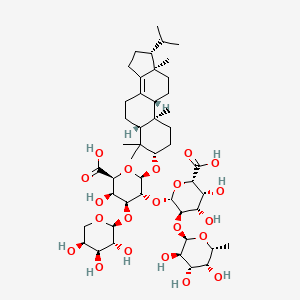




![(1S,2S,3E,5E,7E,10S,11S,12S)-12-[(2R,4E,6E,8Z,10R,12E,14E,16Z,18S,19Z)-10,18-Dihydroxy-12,16,19-trimethyl-11,22-dioxooxacyclodocosa-4,6,8,12,14,16,19-heptaen-2-YL]-2,11-dihydroxy-1,10-dimethyl-9-oxotrideca-3,5,7-trien-1-YL 6-deoxy-2,4-DI-O-methyl-beta-L-galactopyranoside](/img/structure/B1246405.png)



